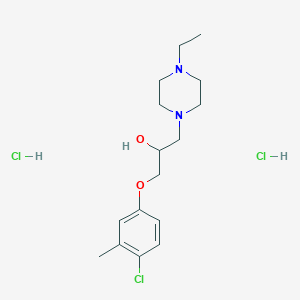![molecular formula C22H22ClFN2O2 B2659847 Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate CAS No. 183483-04-7](/img/structure/B2659847.png)
Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate” is also known as Loratadine Impurity E . It has an empirical formula of C22H23ClN2O2 and a molecular weight of 382.88 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a tricyclic core and various functional groups. The compound includes a piperidine ring, a chloro group, and a fluoro group . For a detailed molecular structure, it would be best to refer to a chemical database or a molecular modeling software.Physical and Chemical Properties Analysis
This compound has a molecular weight of 382.88 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Scientific Research Applications
Novel Synthesis Methods
Research on similar compounds has led to the development of novel synthesis methods, including unexpected cycloaddition reactions and multi-kilogram-scale synthesis techniques. For example, the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, demonstrated the feasibility of large-scale production of complex molecules for preclinical and clinical studies (Andersen et al., 2013).
Antimicrobial Applications
Some derivatives have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis, showcasing the potential of such compounds in addressing infectious diseases (Jeankumar et al., 2013).
Structural and Conformational Studies
NMR spectroscopy and other analytical techniques have been applied to study the structural and conformational aspects of similar compounds. Understanding the molecular geometry and electronic structure is crucial for designing molecules with desired biological activities (Arias-Pérez et al., 1995).
Novel Therapeutic Agents
The exploration of related compounds has also led to the discovery of novel therapeutic agents with potent biological activities. This includes the development of new antibacterial agents and the investigation of their structure-activity relationships to optimize their efficacy (Matsumoto et al., 1984).
Properties
IUPAC Name |
ethyl 4-(13-chloro-6-fluoro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O2/c1-2-28-22(27)26-9-7-14(8-10-26)20-19-6-5-17(23)11-15(19)3-4-16-12-18(24)13-25-21(16)20/h5-6,11-13H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSADZLCRCQAPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)F)C=C(C=C3)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
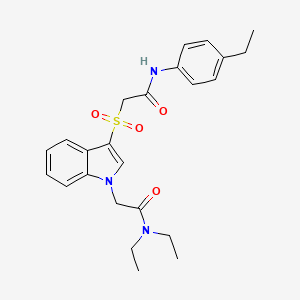
![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide](/img/structure/B2659769.png)

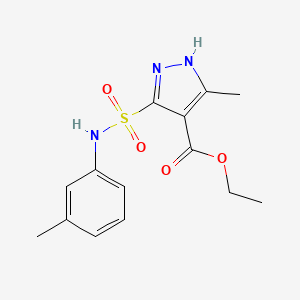
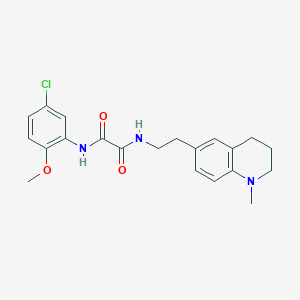
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2659774.png)
![1-[2,4-Dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole](/img/structure/B2659776.png)

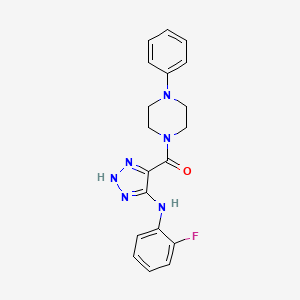
![Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2659780.png)
![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659784.png)
